
N88C2T6Ybp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of MK-6884-11C involves several steps, starting with the preparation of the central pyridine-related M4 PAMs . These compounds are then radiolabeled with carbon-11. The process includes the following steps :
Radionuclide Production: Carbon-11 is produced using a cyclotron.
Radiochemical Synthesis: The central pyridine-related M4 PAMs are radiolabeled with carbon-11.
Pre-production Procedures: This includes preparative high-performance liquid chromatography (HPLC) and formulation of the sample.
Post-production Procedures: This involves rinsing and quality control of the final product.
Analyse Chemischer Reaktionen
MK-6884-11C undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly on the central pyridine ring.
Common reagents used in these reactions include orthosteric agonists like carbachol and various physiochemical property filters . The major products formed from these reactions are typically radiolabeled analogs of the central pyridine-related M4 PAMs .
Wissenschaftliche Forschungsanwendungen
MK-6884-11C has several scientific research applications, including :
Neuroimaging: It is used as a PET imaging agent to study the distribution and occupancy of M4 muscarinic receptors in the brain.
Alzheimer’s Disease Research: The compound helps in quantifying M4 muscarinic receptors in patients with Alzheimer’s disease.
Pharmacodynamic Biomarker: It serves as a target engagement biomarker for M4 PAMs, aiding in the development of therapeutics for neuropsychiatric disorders.
Wirkmechanismus
MK-6884-11C binds with high affinity and selectivity to the allosteric site on the M4 receptor . The binding is influenced by the concentration of orthosteric agonists, such as carbachol, both in vitro and in vivo . This high cooperativity enhances the compound’s effectiveness as a PET imaging agent .
Vergleich Mit ähnlichen Verbindungen
MK-6884-11C is unique due to its high binding affinity and selectivity for the M4 receptor . Similar compounds include other M4 muscarinic receptor positive allosteric modulators (PAMs) that have been radiolabeled with carbon-11 . These compounds share similar binding properties but may differ in their chemical structure and specific applications .
Eigenschaften
Molekularformel |
C25H25N5O |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(2-(111C)methyl-3-oxo-1H-isoindol-5-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C25H25N5O/c1-25(9-3-4-10-25)16-30-15-19(13-27-30)21-8-7-20(12-26)28-23(21)17-5-6-18-14-29(2)24(31)22(18)11-17/h5-8,11,13,15H,3-4,9-10,14,16H2,1-2H3/i2-1 |
InChI-Schlüssel |
PREPVVXBTJBVOZ-JVVVGQRLSA-N |
Isomerische SMILES |
CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)[11CH3])C=C4 |
Kanonische SMILES |
CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)C)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


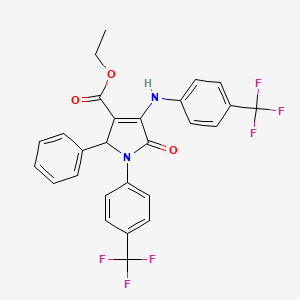
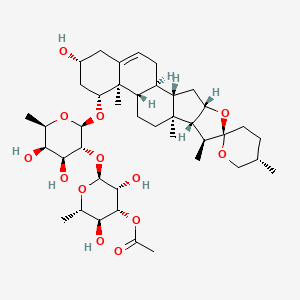
![(2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B12426587.png)
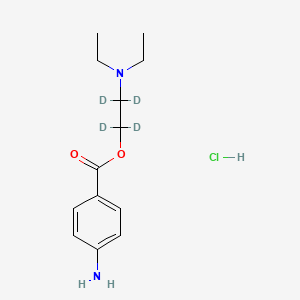
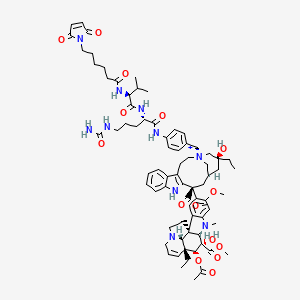
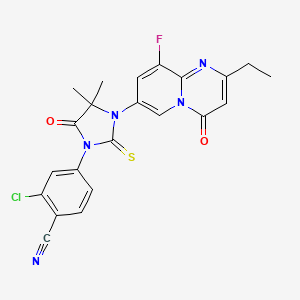
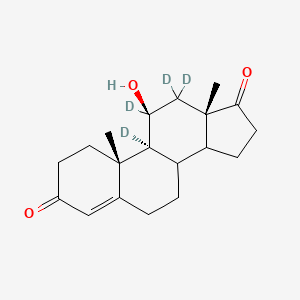
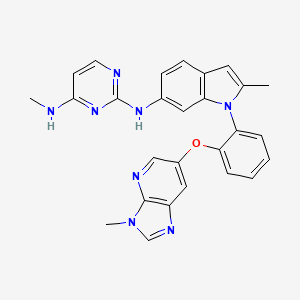
![1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)
![2-amino-3-[1-[3-[2-[2-[3-[2-[3-[[2-[4-[2-(2-carboxyethylcarbamoyloxy)-1-[1-hydroxy-4-[2-hydroxy-1-[1-hydroxy-4-[1-(1-hydroxybutan-2-yloxy)-2-[[3-[2-[3-[2-[2-[3-(3-methylsulfanyl-2,5-dioxopyrrolidin-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethylamino]-3-oxopropyl]carbamoyloxy]ethoxy]butan-2-yl]oxyethoxy]butan-2-yl]oxyethoxy]-1-hydroxybutan-2-yl]oxy-2-[3-[2-[[3-[[(2S)-1-[3-[[(2S)-2-[[(2R,3R)-3-[(2R)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]propoxy]-1-oxopropan-2-yl]amino]-3-oxopropyl]carbamoyloxy]-1-methoxyethoxy]-4-hydroxybutoxy]ethoxy]carbonylamino]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid](/img/structure/B12426635.png)
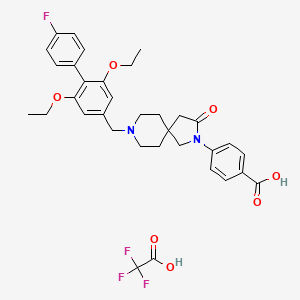

![6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12426667.png)

